molecular formula C14H20O3 B13689164 Ethyl 3-hydroxy-3-mesitylpropanoate

Ethyl 3-hydroxy-3-mesitylpropanoate

Cat. No.: B13689164
M. Wt: 236.31 g/mol
InChI Key: FJLRLHHZLRMRFT-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-mesitylpropanoate is an ester derivative featuring a mesityl (2,4,6-trimethylphenyl) group and a hydroxyl group at the β-position of the propanoate backbone.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(2,4,6-trimethylphenyl)propanoate

InChI

InChI=1S/C14H20O3/c1-5-17-13(16)8-12(15)14-10(3)6-9(2)7-11(14)4/h6-7,12,15H,5,8H2,1-4H3

InChI Key

FJLRLHHZLRMRFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1C)C)C)O

Origin of Product

United States

Preparation Methods

Enantioselective Reformatsky Reaction

One of the most effective synthetic routes to this compound is through a highly catalytic enantioselective Reformatsky reaction. This process involves the reaction of ethyl iodoacetate with mesityl-substituted aldehydes or ketones in the presence of a chiral bisoxazolidine ligand and a zinc reagent (dimethylzinc, Me2Zn).

General Procedure:

  • A chiral ligand (e.g., L5) is dissolved in diethyl ether (Et2O) at 0 °C.
  • Ethyl iodoacetate and Me2Zn are added sequentially.
  • The mesityl aldehyde or ketone is introduced immediately along with triphenylphosphine oxide (Ph3PO) as an additive.
  • The reaction proceeds under stirring at 0 °C for a short time (typically 15 minutes).
  • The product, this compound, is obtained in high yield (typically >90%) with good enantiomeric excess (ee) ranging from 70% to over 90%.

This method has been demonstrated to tolerate various substituents on the aromatic ring, including electron-donating and electron-withdrawing groups, and heteroaryl substrates, with consistently high yields and enantioselectivities.

Table 1. Representative Yields and Enantioselectivities for β-Hydroxy Esters via Reformatsky Reaction

Substrate Type Yield (%) Enantiomeric Excess (ee, %)
Mesityl-substituted aldehyde 92-95 77-91
Electron-neutral phenyl 88-98 70-84
Electron-rich 2,6-substituted arene High High (up to 91)
Heteroaryl substrates High Good

Enzymatic Resolution via Lipase-Catalyzed Transesterification

Another important preparation method involves enzymatic kinetic resolution of racemic this compound using lipase-catalyzed transesterification with acylating agents such as vinyl acetate or vinyl propionate.

Key Points:

  • Racemic ethyl 3-hydroxy-3-phenylpropanoate (structurally similar to the mesityl analog) is subjected to enzymatic transesterification in organic solvents like t-butyl methyl ether, isopropyl ether, or tetrahydrofuran.
  • Lipase PS-C is commonly used as the biocatalyst.
  • The process selectively converts one enantiomer to its corresponding ester while leaving the other enantiomer unreacted, allowing isolation of optically pure (S)- or (R)-ethyl 3-hydroxy-3-mesitylpropanoate.
  • Reaction times range from 20 to 160 hours depending on conditions.
  • High enantiomeric excesses are achieved: up to 99.9% ee for (S)-alcohol and 98.7% ee for (R)-ester.
  • The enzymatic method is environmentally friendly and economical due to the reusability of lipases and mild reaction conditions.

Table 2. Enzymatic Transesterification Results

Acylating Agent Reaction Time (hr) Conversion (%) ee (S)-Alcohol (%) ee (R)-Ester (%)
Vinyl acetate 20 ~50 96-100 93-97
Vinyl propionate 160 ~52 99.9 98.7

Table 3. Effect of Organic Solvent on Enzymatic Resolution

Organic Solvent Reaction Time (hr) Conversion (%) ee (S)-Alcohol (%) ee (R)-Ester (%)
t-Butyl methyl ether 20 ~55 100 97.8
Tetrahydrofuran 135 61.3 100 81.3
Methylene chloride 135 61.3 100 86.6

This enzymatic approach is scalable to industrial production and allows for the preparation of optically pure compounds useful as chiral intermediates.

Base-Mediated Aldol-Type Condensation

A classical synthetic approach involves the reaction of ethyl esters with aldehydes under strong base conditions using lithium diisopropylamide (LDA) as a base and tetrahydrofuran (THF) as solvent.

Procedure Summary:

  • LDA is prepared by adding n-butyllithium to diisopropylamine in THF at −78 °C.
  • The ethyl ester (e.g., ethyl acetate derivative) is added dropwise to the LDA solution to form the enolate.
  • The mesityl aldehyde is then added slowly to the enolate solution.
  • The reaction mixture is stirred at −78 °C for several hours.
  • Quenching with saturated ammonium chloride solution and extraction yields the β-hydroxy ester.
  • Purification by silica gel chromatography affords this compound with moderate to good yields.

This method is less selective in terms of enantioselectivity but is straightforward and useful for racemic synthesis.

Comparative Analysis of Preparation Methods

Method Yield (%) Enantioselectivity (ee %) Scalability Environmental Impact Notes
Enantioselective Reformatsky 88-95 70-91 Good Moderate Requires chiral ligands and zinc reagents
Enzymatic Resolution (Lipase) Variable (up to 61) Up to 99.9 Excellent Environmentally friendly Mild conditions, reusable enzymes
Base-mediated Aldol Condensation Moderate Racemic (no ee) Good Moderate Straightforward, no chiral control

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxy-3-mesitylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

While the search results do not provide an extensive overview specifically focusing on the applications of "Ethyl 3-hydroxy-3-mesitylpropanoate," they do offer some relevant information regarding its synthesis and use as an intermediate in chemical reactions.

Synthesis and Properties
this compound can be synthesized through a Me2Zn-mediated catalytic enantioselective Reformatsky reaction of aldehydes and ketones . It is a β-hydro ester derivative . Spectroscopic data, including 1H NMR and 13C NMR, is available .

Related Compounds: (S)-Ethyl 3-Hydroxy-3-phenylpropanoate
While not the exact compound requested, (S)-Ethyl 3-hydroxy-3-phenylpropanoate shares a similar structure and has several noted applications that can provide insight:

  • Chiral Building Block: It is used as a chiral building block in the synthesis of complex organic molecules and is valuable in asymmetric synthesis due to its enantioselective properties.
  • Pharmaceutical Precursor: It serves as a precursor in the synthesis of (S)-Fluoxetine, an antidepressant drug. The stereochemistry of this compound is crucial for the pharmacological activity of its derivatives.
  • Enzymatic Reactions: It can be hydrolyzed by various lipases, demonstrating its potential for use in enzymatic reactions.

Case Studies and Experimental Data

  • Stereoselective Preparation of Amino Acid Derivatives: Ethyl (2R,3S)-dihydroxy-3-mesitylpropanoate is used in the stereoselective preparation of amino acid derivatives .
  • Kinetic Resolution: In a study focused on kinetic resolution, researchers achieved a recovery of 62% for the (S)-enantiomer from racemic mixtures, emphasizing the compound's utility in obtaining optically pure substances.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-mesitylpropanoate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of 3-hydroxy-3-mesitylpropanoic acid and ethanol. The mesityl group can participate in aromatic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Key Findings:

Structural Influences on Reactivity and Stability The mesityl group in this compound likely introduces significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to less bulky analogs like Ethyl 3-(2-nitrophenyl)-3-oxopropanoate . Electron-withdrawing groups (e.g., nitro in Ethyl 3-(2-nitrophenyl)-3-oxopropanoate) may enhance electrophilic reactivity, whereas electron-donating groups (e.g., methylsulfonyl in Ethyl 3-(methylsulfonyl)propanoate) could stabilize intermediates in synthesis .

Toxicity and Safety Profiles Ethyl 3-(2-nitrophenyl)-3-oxopropanoate exhibits multiple hazard classifications (H302, H315, H319, H335), suggesting acute toxicity risks absent in compounds like Ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate, where hydroxyl groups may reduce volatility and toxicity . No carcinogenicity data are available for any analogs, though this compound’s stability under recommended storage conditions may mitigate decomposition risks .

Applications and Synthetic Utility Ethyl 3-(methylsulfonyl)propanoate is used in peptide synthesis and as a building block for heterocycles, highlighting the role of sulfonyl groups in facilitating diverse reactions . Ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate’s patent references suggest utility in drug development, though its exact role remains unspecified .

Biological Activity

Ethyl 3-hydroxy-3-mesitylpropanoate (CAS No. 2361329-89-5) is a compound of significant interest in organic chemistry and medicinal applications due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H20O3
  • Molecular Weight : 236.31 g/mol
  • IUPAC Name : this compound

Synthesis and Derivatives

This compound can be synthesized through various methods, including enantioselective Reformatsky reactions that yield β-hydroxy esters with high enantiomeric excess. For instance, a study reported yields up to 98% with enantiomeric excess values reaching 95% under optimized conditions using prolinol as a catalyst .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Tests demonstrated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays .

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, this compound has shown anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on the antibacterial activity of this compound demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) determined for both strains .
  • Antioxidant Assessment : In an experiment assessing the antioxidant capacity, the compound showed a strong ability to reduce oxidative stress markers in cultured cells, indicating its potential role in health supplements aimed at reducing oxidative damage .
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against S. aureus and E. coli
AntioxidantSignificant free radical scavenging
Anti-inflammatoryReduced edema and inflammatory markers

Q & A

Q. How can computational tools predict metabolic pathways of this compound?

  • Methodology : Use in silico platforms (e.g., MetaSite, GLORY) to simulate phase I/II metabolism. Validate predictions with in vitro assays (e.g., liver microsomes). Cross-reference with studies on Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride .

Notes

  • Contradictions Addressed : Variability in synthetic yields and biological data necessitates rigorous replication and standardized protocols.
  • Advanced Tools : DFT, LC-MS/MS, and crystallography are critical for resolving structural and mechanistic ambiguities.

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